molecular formula C14H20N2 B8061264 (3AR,6aS)-2-phenethyloctahydropyrrolo[3,4-c]pyrrole

(3AR,6aS)-2-phenethyloctahydropyrrolo[3,4-c]pyrrole

Cat. No.: B8061264
M. Wt: 216.32 g/mol
InChI Key: PBYNZHYSVIFBBA-OKILXGFUSA-N
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Description

(3AR,6aS)-2-phenethyloctahydropyrrolo[3,4-c]pyrrole is a complex organic compound with the molecular formula C12H16N2. This compound is characterized by its unique structure, which includes a pyrrole ring fused with a pyrrolidine ring, and a phenethyl group attached to the nitrogen atom. It is a chiral molecule, meaning it has non-superimposable mirror images, which can have significant implications for its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,6aS)-2-phenethyloctahydropyrrolo[3,4-c]pyrrole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hexane-2,5-dione with aromatic amines in the presence of an organocatalyst like squaric acid at elevated temperatures can yield the desired pyrrole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using water as a solvent and minimizing waste, is often considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(3AR,6aS)-2-phenethyloctahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenethyl group or the pyrrole ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, followed by nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

(3AR,6aS)-2-phenethyloctahydropyrrolo[3,4-c]pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3AR,6aS)-2-phenethyloctahydropyrrolo[3,4-c]pyrrole involves its interaction with various molecular targets. It can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The exact pathways depend on the functional groups present and their interactions with biological molecules. For instance, it may inhibit or activate certain enzymes by fitting into their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyrano[3,4-c]pyrroles: These compounds have a similar fused ring structure but include an oxygen atom in the ring.

    Tetrahydropyrrolo[3,4-c]pyrrole: Lacks the phenethyl group but shares the core pyrrole-pyrrolidine structure.

Uniqueness

(3AR,6aS)-2-phenethyloctahydropyrrolo[3,4-c]pyrrole is unique due to its specific chiral centers and the presence of the phenethyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

(3aR,6aS)-5-(2-phenylethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-4-12(5-3-1)6-7-16-10-13-8-15-9-14(13)11-16/h1-5,13-15H,6-11H2/t13-,14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYNZHYSVIFBBA-OKILXGFUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CN(C[C@@H]2CN1)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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